2-Formyl-4-nitrophenylboronic acid pinacol ester

描述

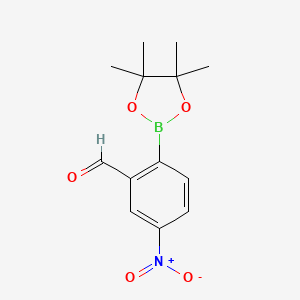

2-Formyl-4-nitrophenylboronic acid pinacol ester (CAS: 1351054-91-5, MFCD22493739) is a nitro- and formyl-substituted aryl boronic ester. Its molecular formula is C₁₃H₁₅BNO₅ (MW: 277.08 g/mol), featuring a boronic ester group protected by pinacol, a nitro group at the para position, and a formyl group at the ortho position relative to the boron moiety . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical intermediates in pharmaceuticals and organic materials. The electron-withdrawing nitro group enhances the electrophilicity of the boron center, facilitating transmetalation in palladium-catalyzed reactions .

属性

IUPAC Name |

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXQJVCGMUZAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Formyl-4-nitrophenylboronic acid pinacol ester (CAS No. 1351054-91-5) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound is characterized by a phenyl group substituted with a formyl and nitro group, along with a boronic acid moiety, which contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits properties typical of boronic acids, including the ability to form reversible complexes with diols, which is pivotal for its biological activity. The presence of the nitro group enhances its electrophilic character, potentially allowing it to interact with various biological targets.

The biological activity of this compound is largely attributed to its ability to form complexes with vicinal diols, which are commonly found in biomolecules such as carbohydrates and nucleic acids. This interaction can disrupt normal cellular processes by inhibiting enzyme function or altering metabolic pathways.

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes that rely on diol interactions for their activity, such as glycosidases and proteases, leading to altered metabolic functions.

- Cell Signaling Modulation : By affecting boron-dependent signaling pathways, it can influence cellular responses, particularly in cancer biology where boron compounds have shown promise in targeting tumor cells.

Biological Activity Studies

Several studies have investigated the biological activity of boronic acids and their derivatives, including this compound. Here are some key findings:

Case Study 1: Anticancer Activity

In vitro studies have shown that certain boronic acid derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism involves the disruption of critical signaling pathways necessary for cancer cell proliferation. For instance, compounds similar to 2-formyl-4-nitrophenylboronic acid have been shown to induce apoptosis in breast cancer cells by inhibiting specific kinases involved in cell survival.

Case Study 2: Plant Biology

Research conducted on tobacco cells indicated that the application of boronic acids led to significant changes in cellular architecture, affecting cytoplasmic strand organization and cell wall integrity. This suggests potential applications in agricultural biotechnology where manipulating boron levels could enhance plant resilience or growth .

相似化合物的比较

Table 1: Structural Comparison of Nitro- and Formyl-Substituted Boronic Esters

Key Observations:

Substituent Position Effects :

- Ortho-nitro groups (e.g., 2-formyl-4-nitro) increase steric hindrance but improve electrophilicity, favoring cross-coupling yields .

- Para-nitro groups (e.g., 4-formyl-3-nitro) enhance resonance stabilization, as seen in crystal structures where nitro groups shorten ester bond lengths (e.g., O4–C1 in ) .

Electronic Properties: Nitro groups reduce electron density at the boron center, accelerating transmetalation in Suzuki reactions compared to electron-donating groups (e.g., methoxy or amino substituents) . Halogen substituents (e.g., Cl, F) in analogues like 2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester introduce additional reactivity for nucleophilic substitution or C–H activation .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Palladium-Catalyzed Reactions

- Catalyst Efficiency : The target compound achieves higher yields with lower Pd loading (1 mol%) due to its electron-deficient aryl ring, which stabilizes the Pd intermediate .

- Side Reactions : Nitro groups in para positions (e.g., 4-nitro) reduce undesired protodeboronation compared to ortho-nitro isomers .

常见问题

Q. What are the primary synthetic routes for preparing 2-formyl-4-nitrophenylboronic acid pinacol ester, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated aryl precursor (e.g., 2-formyl-4-nitroiodobenzene) reacts with a boronic acid pinacol ester under palladium catalysis. Key parameters include:

- Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., SPhos) .

- Solvent : Anhydrous THF or DMF under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronic ester .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm via ¹H/¹³C NMR and HPLC .

Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the aryl ring and facilitating oxidative addition in palladium-catalyzed couplings. However, it may reduce stability under basic conditions. Mitigation strategies include:

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) during reactions to prevent nitro group reduction .

- Temperature : Limit reactions to <80°C to avoid decomposition .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (Ar). Desiccate with silica gel to prevent hydrolysis of the boronic ester. Periodic purity checks via NMR are advised .

Advanced Research Questions

Q. How can chemoselectivity be achieved when using this compound in multi-step syntheses with sensitive functional groups?

- Methodological Answer : The pinacol ester protects the boronic acid, enabling selective cross-coupling without interference from aldehydes or nitro groups. For example:

Q. What kinetic models are suitable for studying its reaction with hydrogen peroxide in analytical assays?

- Methodological Answer : The reaction with H₂O₂ to form 4-nitrophenol follows pseudo-first-order kinetics under excess peroxide. Key steps:

- UV-vis monitoring : Track absorbance at 405 nm (λmax for 4-nitrophenol) .

- Rate constant calculation : Use the integrated rate law, ln([A₀]/[A]) = kt*, where k is temperature-dependent.

- Activation energy : Determine via Arrhenius plot using rate constants at 25–50°C (typical Eₐ: 50–70 kJ/mol) .

Q. How can competing side reactions (e.g., proto-deboronation) be minimized during cross-coupling?

- Methodological Answer : Proto-deboronation is prevalent in protic solvents or strong bases. Optimization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。